Strategic Pharmacophore Design: 2-(1-Adamantylsulfanyl)propanoic Acid Scaffolds
Strategic Pharmacophore Design: 2-(1-Adamantylsulfanyl)propanoic Acid Scaffolds
Topic: 2-(1-Adamantylsulfanyl)propanoic acid (CAS 96196-77-9) Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
In the landscape of modern medicinal chemistry, the adamantane moiety serves as a "lipophilic bullet"—a privileged scaffold capable of enhancing membrane permeability, metabolic stability, and hydrophobic binding affinity. 2-(1-Adamantylsulfanyl)propanoic acid (CAS 96196-77-9) represents a critical building block that fuses this lipophilic cage with a polar, ionizable propanoic acid headgroup via a flexible thioether linker.
This technical guide provides a comprehensive analysis of this compound, detailing its synthesis, physicochemical properties, and utility in designing ligands for targets such as PPARs (Peroxisome Proliferator-Activated Receptors) , MMP (Matrix Metalloproteinases) , and viral ion channels. By mastering the chemistry of this scaffold, researchers can effectively modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.
Chemical Profile & Physicochemical Properties[1][2][3]
The structure of CAS 96196-77-9 features a bulky, diamondoid adamantane cage attached to the
Table 1: Physicochemical Specifications
| Property | Value / Description | Significance in Drug Design |
| CAS Number | 96196-77-9 | Unique identifier for regulatory/database search. |
| Molecular Formula | ||
| Molecular Weight | 240.36 g/mol | Fragment-like; allows room for further functionalization. |
| LogP (Predicted) | ~4.2 - 4.8 | High lipophilicity; excellent blood-brain barrier (BBB) penetration potential. |
| pKa (Acid) | ~4.5 - 4.8 | Typical carboxylic acid; ionized at physiological pH (7.4). |
| H-Bond Donors/Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of 5. |
| Rotatable Bonds | 3 | Limited flexibility reduces entropic penalty upon binding. |
| Stereochemistry | Racemic (unless specified) | Contains one chiral center at the |
Synthesis & Manufacturing Protocols
The synthesis of 2-(1-adamantylsulfanyl)propanoic acid relies on a nucleophilic substitution (
Experimental Protocol: Thioether Formation
Objective: Synthesize 2-(1-adamantylsulfanyl)propanoic acid from 1-adamantanethiol and 2-bromopropanoic acid.
Reagents:
-
Substrate A: 1-Adamantanethiol (1.0 eq)
-
Substrate B: 2-Bromopropanoic acid (1.1 eq)
-
Base: Potassium Hydroxide (KOH) (2.5 eq) — Note: 2 eq required to neutralize the acid and deprotonate the thiol.
-
Solvent: Ethanol/Water (4:1 v/v) or DMF (for faster kinetics).
Step-by-Step Methodology:
-
Thiolate Formation: Dissolve 1-adamantanethiol in the solvent system under an inert atmosphere (
). Add KOH slowly at . Stir for 30 minutes to generate the potassium thiolate species. -
Alkylation: Dropwise add 2-bromopropanoic acid (dissolved in minimal solvent) to the reaction mixture.
-
Critical Control: Maintain temperature below
during addition to prevent elimination side reactions (formation of acrylic acid derivatives).
-
-
Reflux: Allow the mixture to warm to room temperature, then reflux at
for 4–6 hours. Monitor consumption of thiol via TLC (Hexane/EtOAc). -
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether (removes unreacted thiol/disulfides).
-
Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate or form an oil.
-
Extract with Ethyl Acetate (
). Dry over and evaporate.
-
-
Purification: Recrystallization from Hexane/Acetone or column chromatography (if high purity is required).
Stereoselective Considerations
If a specific enantiomer (R or S) is required:
-
Start with chiral 2-bromopropanoic acid .[1]
-
Mechanism: The reaction proceeds via
with inversion of configuration at the propanoic acid -carbon.-
(S)-2-Bromo acid
(R)-2-(Adamantylthio)propanoic acid.
-
Structural Visualization & Pathways
Diagram 1: Synthetic Pathway & Mechanism
This workflow illustrates the nucleophilic attack and the critical inversion of stereochemistry.
Caption: SN2 synthesis route showing the conversion of 1-adamantanethiol to the target acid with stereochemical inversion.
Medicinal Chemistry Applications
The 2-(1-adamantylsulfanyl)propanoic acid scaffold is rarely a drug in itself but acts as a high-value pharmacophore in drug design.
A. The "Lipophilic Bullet" Effect
The adamantane cage serves to fill large hydrophobic pockets in enzymes or receptors.
-
Target: 11
-HSD1 Inhibitors (Metabolic Syndrome). The adamantyl group mimics the steroid core, while the acid group interacts with the catalytic metal or polar residues. -
Mechanism: The thioether linker provides flexibility, allowing the cage to orient correctly within the hydrophobic domain without inducing strain.
B. PPAR Agonism (Diabetes/Dyslipidemia)
The structure mimics the "Acid Head + Linker + Lipophilic Tail" motif found in PPAR
-
Structure-Activity Relationship (SAR): The propanoic acid moiety binds to the PPAR receptor's ligand-binding domain (LBD) via hydrogen bonds to Tyr473 and His323 (PPAR
). The adamantyl group occupies the large hydrophobic pocket, stabilizing the active conformation.
Diagram 2: Pharmacophore Interaction Model
Visualizing how this scaffold interacts with a theoretical receptor binding site.
Caption: Pharmacophore mapping of the scaffold binding to a generic nuclear receptor or enzyme active site.
Analytical Validation (Self-Validating Protocol)
To ensure scientific integrity, the synthesized compound must be validated using the following criteria.
Proton NMR ( -NMR) in
-
Adamantane Protons: Multiplets in the range of
1.6 – 2.1 ppm (15H).-
Look for the characteristic 3 peaks (CH and
distinct environments).
-
-
Methine Proton (
-CH): Quartet at ~3.4 – 3.6 ppm (1H). -
Methyl Group: Doublet at
~1.4 – 1.5 ppm (3H). -
Acid Proton: Broad singlet at
>10 ppm (1H, exchangeable with ).
Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode (
). -
Expected Mass: 239.3 Da.
-
Fragmentation: Loss of
(M-44) is common in carboxylic acids.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
-
Liu, J., et al. (2011). Synthesis and SAR of adamantane-based 11
-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 123-126. -
BLD Pharm. (2024). Product Analysis: 2-(1-Adamantylsulfanyl)propanoic acid (CAS 96196-77-9).[2]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
